5-(2,4-Dichlorophenyl)-2-furaldehyde
Overview
Description
5-(2,4-Dichlorophenyl)-2-furaldehyde is an organic compound characterized by the presence of a furan ring substituted with a 2,4-dichlorophenyl group and an aldehyde functional group
Mechanism of Action
Target of Action
cruzi .
Mode of Action
It’s suggested that similar compounds may act on the active site of certain receptors, establishing a stable complex with the target .
Biochemical Pathways
Related compounds have been found to affect various pathways, leading to downstream effects .
Pharmacokinetics
A related compound was found to present an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
Related compounds have shown effectiveness against certain forms of parasites .
Action Environment
It’s known that environmental conditions can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
5-(2,4-Dichlorophenyl)-2-furaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the formation of a stable enzyme-substrate complex. This interaction can result in the inhibition or activation of the enzyme, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the type of cell and the concentration of the compoundFor instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For example, this compound can inhibit the activity of certain enzymes by forming a covalent bond with the enzyme’s active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as the stability and degradation of the compound. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to the breakdown of the compound, resulting in a decrease in its biological activity . In vivo studies have also demonstrated that the long-term effects of this compound on cellular function can vary, with some studies reporting sustained effects on gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with different dosages resulting in varying biological outcomes. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, such as oxidative stress and cellular damage . These toxic effects are often associated with the accumulation of reactive oxygen species and the disruption of cellular homeostasis .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites . The primary metabolic pathway involves the oxidation of the aldehyde group to form a carboxylic acid derivative, which can then be further metabolized by other enzymes . Additionally, this compound can interact with cofactors such as NADH and FAD, which play a role in its metabolic transformation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which can affect its distribution and localization . The accumulation of this compound in specific cellular compartments can influence its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles can be mediated by post-translational modifications, such as phosphorylation or acetylation, which can influence its localization and activity . Additionally, the presence of specific targeting signals within the compound’s structure can direct it to particular subcellular compartments, where it can exert its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-2-furaldehyde typically involves the reaction of 2,4-dichlorobenzaldehyde with furan in the presence of a suitable catalyst. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and heat control, leading to higher product purity and reduced waste generation.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: 5-(2,4-Dichlorophenyl)-2-furancarboxylic acid.
Reduction: 5-(2,4-Dichlorophenyl)-2-furanmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-2-furaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: Similar structure but lacks the furan ring.
5-(2,4-Dichlorophenyl)-2-furancarboxylic acid: Oxidized form of the compound.
5-(2,4-Dichlorophenyl)-2-furanmethanol: Reduced form of the compound.
Uniqueness
5-(2,4-Dichlorophenyl)-2-furaldehyde is unique due to the presence of both a furan ring and a dichlorophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXWLFKNQYWFPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350162 | |
Record name | 5-(2,4-dichlorophenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56300-69-7 | |
Record name | 5-(2,4-dichlorophenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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